

Technical Monograph: 2-Ethynylcyclopentanol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Ethynylcyclopentanol

CAS No.: 22022-30-6

Cat. No.: B3021360

[Get Quote](#)

CAS Registry Number: 22022-30-6 (General)

Executive Summary

2-Ethynylcyclopentanol is a bifunctional cycloaliphatic building block characterized by a secondary hydroxyl group vicinal to a terminal alkyne. This structural motif renders it a high-value scaffold in medicinal chemistry, particularly for the synthesis of fused lactones, heterocycles, and complex natural product analogues.

While often encountered as a racemic mixture (CAS 22022-30-6), the stereochemical configuration—*cis* (CAS 61967-60-0) versus *trans* (CAS 61967-50-8)—dictates its reactivity profile, especially in metal-catalyzed cyclocarbonylation reactions. This guide dissects the synthesis, characterization, and application of **2-ethynylcyclopentanol**, emphasizing its role in modern photoredox catalysis and organometallic transformations.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8][9]

The molecule exists as two diastereomers. The *trans*-isomer is thermodynamically favored in ring-opening syntheses, while the *cis*-isomer is often required for specific cyclization geometries due to the spatial proximity of the hydroxyl and ethynyl groups.

Table 1: Nomenclature and Identification

Parameter	Detail
IUPAC Name	2-Ethynylcyclopentan-1-ol
General CAS	22022-30-6
Cis-Isomer CAS	61967-60-0
Trans-Isomer CAS	61967-50-8
Molecular Formula	C ₇ H ₁₀ O
Molecular Weight	110.15 g/mol
SMILES	C#CC1CCCC1O
Appearance	Colorless to pale yellow oil

Table 2: Physical Properties

Property	Value	Note
Boiling Point	41 °C	@ 3.2 Torr (trans-isomer)
Density	~1.00 g/cm ³	Predicted
Solubility	Soluble in CH ₂ Cl ₂ , MeCN, MeOH	Lipophilic scaffold
pKa	~14.7	Secondary alcohol

Synthesis & Production Methodologies

Method A: Photoredox-Catalyzed Radical Group Transfer (Modern)

Traditional synthesis involving acetylide addition to epoxides can be harsh and stereochemically limiting. A superior, modern approach utilizes photoredox catalysis to convert vinyl silanes into **2-ethynylcyclopentanol** under mild conditions. This method employs an Iridium-based photocatalyst to drive a radical group transfer, ensuring high functional group tolerance.

Mechanism: The reaction proceeds via the oxidation of a hypervalent silicon species or a silicon-tethered intermediate, generating a radical that undergoes cyclization followed by elimination/transfer of the ethynyl group.

Experimental Protocol (Self-Validating)

Source: Adapted from J. Org. Chem. 2023, 88, 16, 11832–11844.

Reagents:

- Precursor: Vinyl silane derivative (e.g., tert-butyl-dimethyl(2-vinylcyclopentyl)silane equivalent).
- Catalyst: $[\text{Ir}(\text{dtbbpy})(\text{ppy})_2]\text{PF}_6$ (2.2 mol %).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Base: Tributylamine (Bu_3N , 1.9 equiv).[\[2\]](#)
- Additives: HCl (1.25 M in MeOH, 2.0 equiv).
- Solvent: MeCN/MeOH (9:1).[\[1\]](#)[\[2\]](#)

Workflow:

- Setup: In a flame-dried vial, dissolve the vinyl silane precursor (1.0 equiv) in degassed MeCN/MeOH (9:1).
- Catalyst Addition: Add $[\text{Ir}(\text{dtbbpy})(\text{ppy})_2]\text{PF}_6$ (2.2 mol %) and Bu_3N (1.9 equiv).
- Irradiation: Irradiate the mixture with Blue LEDs (440–460 nm) at room temperature. Stirring must be vigorous to ensure photon penetration.
- Quench: Upon consumption of starting material (monitor via TLC/LC-MS), add HCl solution (2.0 equiv) to cleave the silyl ether/intermediate.
- Isolation: Dilute with water, extract with CH_2Cl_2 , and purify via silica gel flash chromatography (0.5% IPA in CH_2Cl_2).

Yield: Typically 33–50% isolated yield for the specific ethynyl derivative.

Method B: Epoxide Ring Opening (Traditional)

The trans-isomer is classically accessed by the nucleophilic attack of lithium acetylide (or lithium acetylide-ethylenediamine complex) on cyclopentene oxide.

- Constraint: This method predominantly yields the trans-product due to the S_N2-like backside attack mechanism.
- Utility: Ideal for accessing the trans-**2-ethynylcyclopentanol** for non-cyclization applications.

Analytical Characterization

Validating the identity of **2-ethynylcyclopentanol** requires precise spectroscopic analysis. The terminal alkyne proton and the methine protons on the ring are diagnostic.

Table 3: Diagnostic NMR Data (CDCl₃)

Nucleus	Shift (δ ppm)	Multiplicity	Assignment
¹ H NMR	4.16	dh (J = 6.7, 2.2 Hz)	CH-OH (C1)
¹ H NMR	2.47	tdd	CH-C≡CH (C2)
¹ H NMR	2.10–2.20	d (approx)	C≡C-H (Alkyne proton)
¹ H NMR	1.86	tdd	Ring CH ₂
¹³ C NMR	75.4	-	C-OH
¹³ C NMR	85.0 / 69.0	-	Alkyne carbons (C≡C)

Note: Shifts may vary slightly based on concentration and stereochemistry (cis vs trans).

Applications in Drug Discovery & Reactivity[1] Cyclocarbonylation to Lactones

2-Ethynylcyclopentanol is a "privileged substrate" for Palladium-catalyzed cyclocarbonylation.

- Cis-Isomer: Reacts rapidly to form fused

-methylene-

-butyrolactones. The cis geometry pre-organizes the hydroxyl and alkyne for intramolecular insertion.

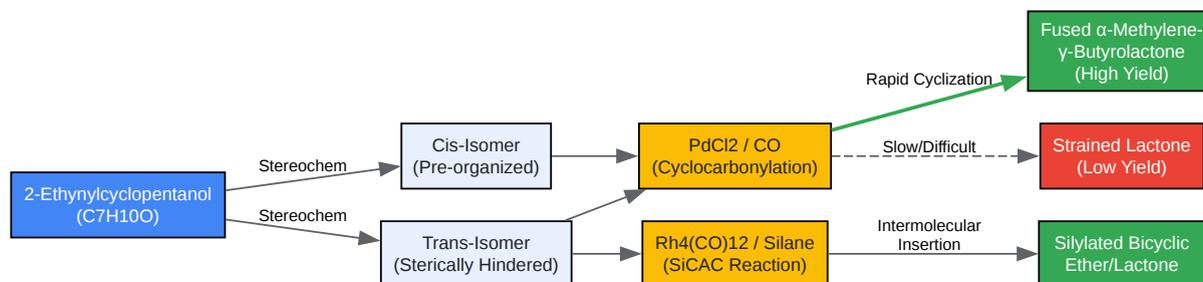
- Trans-Isomer: Reacts sluggishly or yields strained products because the nucleophile (OH) and electrophile (Pd-alkyne complex) are on opposite faces of the ring.

Silylcarbocyclization (SiCAC)

The trans-isomer is utilized in intermolecular SiCAC reactions (e.g., with cyclohexanol) to form complex fused ring systems via Rhodium catalysis. This allows for the rapid assembly of 5,7-fused or 5,6-fused bicyclic ether/lactone scaffolds common in terpenes.

Visualization: Reactivity Pathways

The following diagram illustrates the divergence in reactivity based on stereochemistry and catalyst choice.



[Click to download full resolution via product page](#)

Figure 1: Stereochemical divergence in the catalytic transformation of **2-ethynylcyclopentanol**. The cis-isomer is the preferred substrate for intramolecular lactonization.

Safety & Handling (MSDS Highlights)

- GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Terminal alkynes can be unstable; protect from light.
- Hazards: Flammable liquid. Incompatible with strong oxidizing agents and heavy metals (risk of acetylide formation).

References

- PubChem.cis-**2-Ethynylcyclopentanol** Compound Summary. National Library of Medicine. [\[Link\]](#)
- PubChem.trans-**2-Ethynylcyclopentanol** Compound Summary. National Library of Medicine. [\[Link\]](#)
- American Chemical Society (ACS).Radical Group Transfer of Vinyl and Alkynyl Silanes Driven by Photoredox Catalysis. J. Org. Chem. 2023, 88, 16, 11832–11844. [\[Link\]](#)
- MDPI.Metal Promoted Cyclocarbonylation Reactions in the Synthesis of Heterocycles. Molecules 2022, 27, 2043. [\[Link\]](#)
- ProQuest.Organopalladium Chemistry: Scope of the Catalytic Alpha-Methylene Lactone Synthesis.[\[Link\]](#)[\[4\]](#)[\[1\]](#)[\[2\]](#)[\[3\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. Radical Group Transfer of Vinyl and Alkynyl Silanes Driven by Photoredox Catalysis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 4. cis-2-Ethynylcyclopentanol | C7H10O | CID 12386475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Technical Monograph: 2-Ethynylcyclopentanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3021360#2-ethynylcyclopentanol-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com